N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide
Description
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features both sulfonamide and alaninamide functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-11(18-25(22,23)14-5-3-2-4-6-14)15(19)17-12-7-9-13(10-8-12)24(16,20)21/h2-11,18H,1H3,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKJZJDBFMXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(aminosulfonyl)aniline and phenylsulfonyl chloride. These intermediates are then reacted with alanine derivatives under controlled conditions to form the final product.
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Step 1: Preparation of 4-(aminosulfonyl)aniline
Reagents: 4-nitroaniline, sulfur dioxide, and ammonia.
Conditions: The reaction is carried out under high pressure and temperature to facilitate the sulfonation process.
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Step 2: Preparation of phenylsulfonyl chloride
Reagents: Benzene, sulfuryl chloride.
Conditions: The reaction is conducted at low temperatures to prevent decomposition of the sulfonyl chloride.
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Step 3: Coupling Reaction
Reagents: 4-(aminosulfonyl)aniline, phenylsulfonyl chloride, alanine derivative.
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The nitro groups in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide involves its interaction with biological targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-methylphenylsulfonyl)alaninamide
- N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorophenylsulfonyl)alaninamide
Uniqueness
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of N1-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide, highlighting its synthesis, reactions, applications, and unique properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
